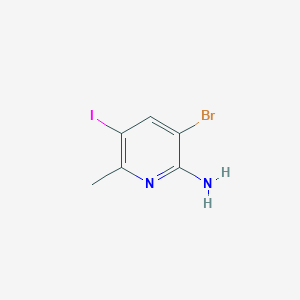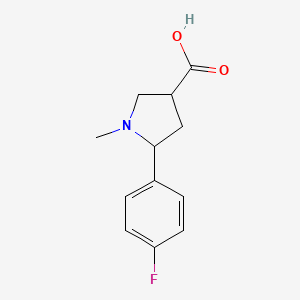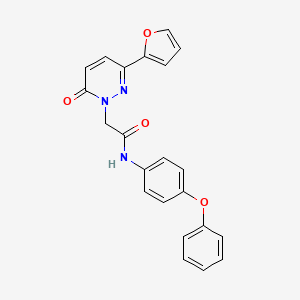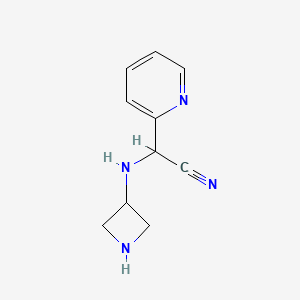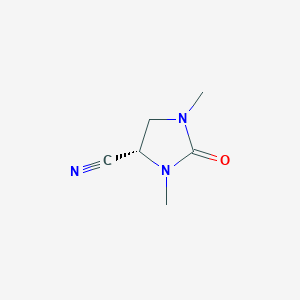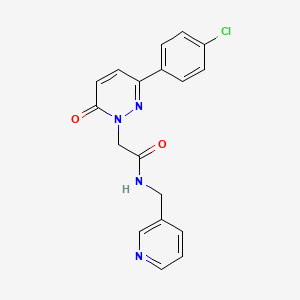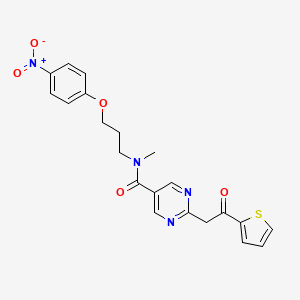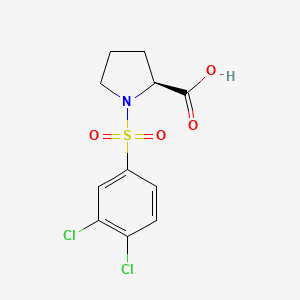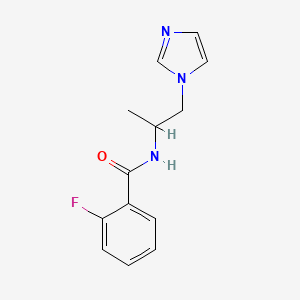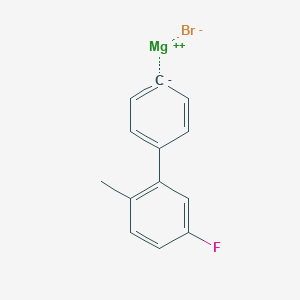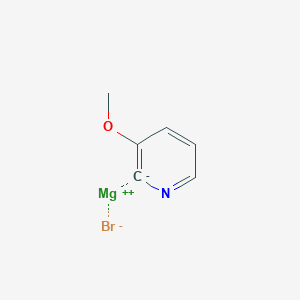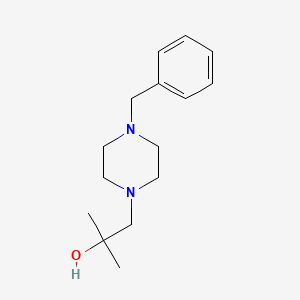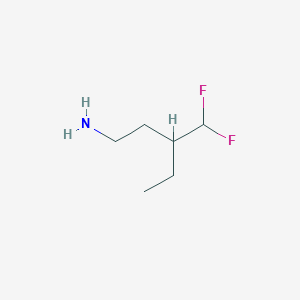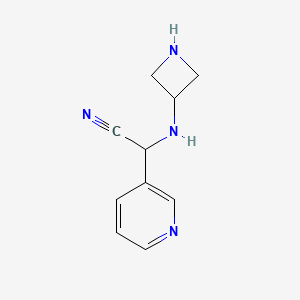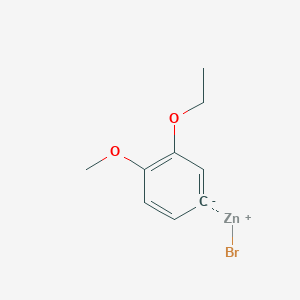
3-Ethoxy-4-methoxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-methoxyphenylZinc bromide is an organozinc compound with the molecular formula C9H11BrO2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethoxy-4-methoxyphenylZinc bromide can be synthesized through the reaction of 3-ethoxy-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires a catalyst, such as a palladium complex, to facilitate the formation of the organozinc compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-methoxyphenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form simpler hydrocarbons or alcohols.
Substitution: The bromide group can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or alkyl lithium reagents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenols, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
3-Ethoxy-4-methoxyphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is utilized in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It plays a role in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-methoxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can participate in various reactions, such as transmetalation in Suzuki-Miyaura coupling, where it transfers its organic group to a palladium catalyst. The palladium catalyst then facilitates the formation of a new carbon-carbon bond, completing the reaction.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a zinc bromide group.
3-Ethoxy-4-methoxyphenylmagnesium bromide: A Grignard reagent with a magnesium bromide group.
3-Ethoxy-4-methoxyphenyl lithium: Contains a lithium group instead of zinc bromide.
Uniqueness
3-Ethoxy-4-methoxyphenylZinc bromide is unique due to its specific reactivity and stability compared to other organometallic compounds. Its ability to participate in cross-coupling reactions with high efficiency and selectivity makes it a valuable reagent in synthetic chemistry.
Properties
Molecular Formula |
C9H11BrO2Zn |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
bromozinc(1+);1-ethoxy-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C9H11O2.BrH.Zn/c1-3-11-9-7-5-4-6-8(9)10-2;;/h4,6-7H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
BXOBHKAAKLSEMT-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=C[C-]=C1)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


